![molecular formula C8H12N2 B2898078 (S)-4-甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 2230789-44-1](/img/structure/B2898078.png)

(S)-4-甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

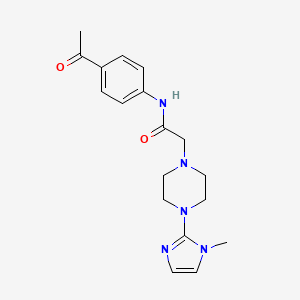

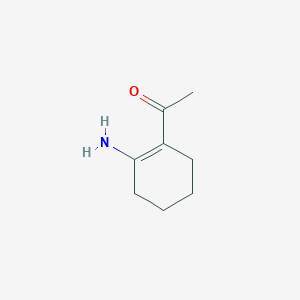

“(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, can be achieved through various methods. One such method involves a one-pot synthesis via three steps: the formation of a domino imine, intramolecular annulation, and then an "Ugi-azide reaction" .Molecular Structure Analysis

Pyrrolopyrazine, the core structure of “(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, is a symmetrical molecule with a six-membered ring that includes a pyrrole ring and a pyrazine ring . The presence of nitrogen atoms in the structure imparts polarity, allowing the compound to exhibit various chemical properties .Chemical Reactions Analysis

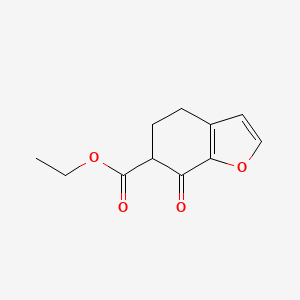

Pyrrolopyrazine derivatives, including “(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, can undergo various chemical reactions. For instance, they can participate in cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical and Chemical Properties Analysis

Pyrrolopyrazine, the core structure of “(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学研究应用

四氢吡啶并[3,4-b]吡嗪骨架在药物发现中的应用

四氢吡啶并[3,4-b]吡嗪骨架通过五氟吡啶与二胺的环化反应合成,作为创建多取代吡啶并吡嗪衍生物的多功能框架。这些骨架在生命科学产业中显示出巨大的潜力,尤其是在药物发现中,低分子量、多功能杂环至关重要。与各种亲核试剂顺序反应的能力,可以获得以前无法获得的衍生物,突出了它们的重要性 (Sandford et al., 2005)。

在非酶促褐变反应中的作用

吡嗪的形成在非酶促褐变反应中具有重要意义,在该反应中,它们被认为是负责气味特性的主要成分。对葡萄糖和氨基丁酸异构体的模型系统研究阐明了导致吡嗪形成的机制,强调了它们在食品化学和风味形成过程理解中的相关性 (Milić & Piletić, 1984)。

氢键和弱分子间相互作用

四氟对苯二甲酸与含氮杂环(包括吡嗪)晶体结构的研究揭示了氢键和弱分子间相互作用(例如 C–H⋯O 和 C–H⋯F)在形成超分子结构中的重要性。这些发现对设计具有新特性的材料具有启示,突出了吡嗪在促进分子组装成更大、更复杂结构中的作用 (Wang et al., 2014)。

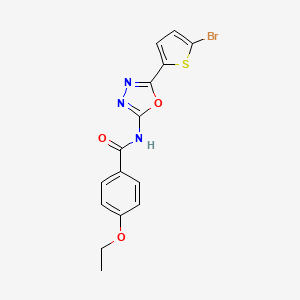

在药物化学中的合成和应用

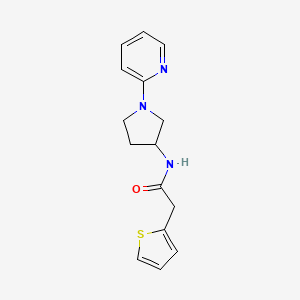

手性四氢吡咯并[1,2-a]吡嗪的合成,因其生物活性而受到关注,已通过多种方法实现,包括催化不对称氢化。这些化合物的取代基和绝对构型对其药效起着至关重要的作用,证明了 (S)-4-甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪和相关结构在治疗剂开发中的重要性 (Hu et al., 2018)。

安全和危害

While specific safety and hazards data for “(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, general safety measures for handling pyrazine derivatives include avoiding exposure to heat, sparks, open flames, and hot surfaces . It’s also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

作用机制

Target of Action

Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with their targets in a way that leads to various biological activities . For example, some pyrrolopyrazine derivatives have shown antibacterial action, effective against both gram-positive and gram-negative microorganisms .

Biochemical Pathways

Pyrrolopyrazine derivatives have been found to exhibit a variety of biological activities, suggesting they may interact with multiple pathways . For instance, some derivatives have shown more activity on kinase inhibition, indicating potential interaction with kinase-related pathways .

Pharmacokinetics

It is generally expected that compounds following lipinski’s rule of five, like many pyrazine derivatives, are likely to have good oral bioavailability .

Result of Action

Given the broad biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may induce a variety of cellular responses depending on the specific targets it interacts with .

生化分析

Biochemical Properties

These interactions can lead to a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Cellular Effects

Similar compounds in the pyrrolopyrazine family have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is not clearly recognized . It is known that pyrrolopyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that pyrrolopyrazine derivatives can interact with various enzymes or cofactors .

属性

IUPAC Name |

(4S)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCONNNJMUCBRSP-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2897995.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2898006.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)